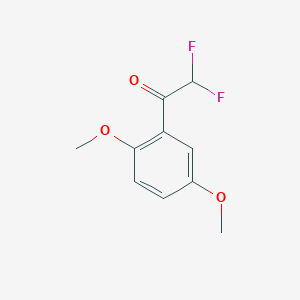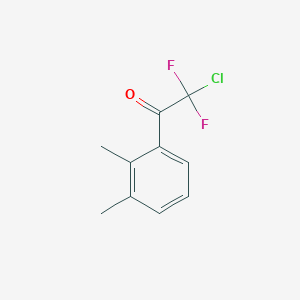
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It features a chloro group, two fluorine atoms, and a 3,5-dimethylphenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2,2-difluoro-1-chloroethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like aluminum chloride or iron(III) chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chloro group.
Electrophilic Aromatic Substitution: Substituted aromatic ketones with electrophiles attached to the aromatic ring.
Reduction: The corresponding alcohol, 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanol.
科学的研究の応用
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
作用機序
The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards certain targets, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-1-(3,5-dimethylphenyl)ethanone: Lacks the difluoro groups, which may result in different reactivity and biological activity.
2-Fluoro-1-(3,5-dimethylphenyl)-2-chloroethanone: Contains only one fluorine atom, potentially altering its chemical properties and applications.
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
Uniqueness
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is unique due to the combination of chloro and difluoro groups attached to the ethanone backbone. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for forming strong interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHFMKTKVMZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(F)(F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














